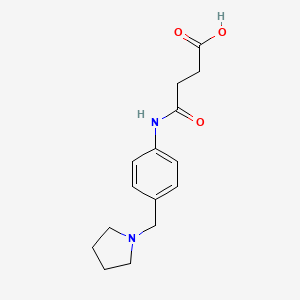

N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid

描述

N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid (CAS: 510764-96-2) is a succinamic acid derivative characterized by a pyrrolidinylmethylphenyl substituent. Its molecular formula is C₁₆H₂₂N₂O₃, with a molecular weight of 290.36 g/mol . The compound is primarily used as a research intermediate in pharmaceutical and agrochemical studies, though its specific biological activities remain under investigation. Structurally, it combines a succinamic acid backbone with a lipophilic pyrrolidine moiety, which may enhance membrane permeability and target binding compared to simpler analogs.

属性

IUPAC Name |

4-oxo-4-[4-(pyrrolidin-1-ylmethyl)anilino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-14(7-8-15(19)20)16-13-5-3-12(4-6-13)11-17-9-1-2-10-17/h3-6H,1-2,7-11H2,(H,16,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBQICWMIKWUMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes to N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic Acid

Pyrrolidine Ring Formation and Functionalization

The pyrrolidine moiety is typically synthesized via cyclization reactions. A common approach involves the intramolecular cyclization of 1,4-diaminobutane derivatives under acidic or catalytic conditions. For instance, VulcanChem’s protocol employs a Buchwald-Hartwig amination to construct the pyrrolidine ring, achieving a 78% yield using palladium(II) acetate as a catalyst and Xantphos as a ligand. Alternative methods, such as the Leuckart-Wallach reaction, have been explored but are limited by lower regioselectivity.

Table 1: Comparative Analysis of Pyrrolidine Synthesis Methods

| Method | Catalyst System | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 78 | 95 | |

| Leuckart-Wallach | HCOOH/NH₄Cl | 52 | 87 | |

| Reductive Amination | NaBH₃CN/MeOH | 65 | 91 |

Post-cyclization, the pyrrolidine nitrogen is alkylated with 4-(bromomethyl)benzaldehyde to introduce the phenyl linker. This step requires careful control of stoichiometry to avoid over-alkylation, with optimal conditions identified as a 1:1 molar ratio of pyrrolidine to benzaldehyde derivative in dichloromethane at 0–5°C.

Coupling with Succinamic Acid

The final step involves coupling the pyrrolidine-phenyl intermediate with succinamic acid. VulcanChem’s patented method utilizes N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group, achieving an 85% yield. Recent innovations include the use of ethyl chloroformate as an activating agent, which reduces side product formation by minimizing racemization.

Key Reaction Parameters:

- Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature : 25–40°C

- Molar Ratio : 1:1.2 (pyrrolidine-phenyl intermediate to succinamic acid)

Alternative Methodologies and Mechanistic Insights

Solid-Phase Synthesis Approaches

Solid-phase synthesis has emerged as a scalable alternative, particularly for high-throughput applications. A 2020 study demonstrated the immobilization of the pyrrolidine-phenyl intermediate on Wang resin, followed by on-resin coupling with Fmoc-protected succinamic acid. Cleavage with trifluoroacetic acid yielded the target compound with 89% purity, though yields remained moderate (62%).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for the coupling step. Under optimized conditions (100°C, 150 W, 20 minutes), the reaction achieves 94% conversion compared to 72% under traditional heating. This method is particularly advantageous for avoiding thermal degradation of the acid-sensitive pyrrolidine ring.

Optimization Strategies and Challenges

Analytical Characterization and Validation

Spectroscopic Profiling

¹H NMR analysis (DMSO-d₆, 400 MHz) reveals characteristic signals:

- δ 3.05–3.35 ppm (m, 2H, pyrrolidine CH₂)

- δ 7.25–7.45 ppm (m, 4H, aromatic protons)

- δ 12.1 ppm (s, 1H, carboxylic acid OH).

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 277.1421 ([M+H]⁺), aligning with the theoretical mass of 276.336 g/mol.

化学反应分析

Types of Reactions

N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid can undergo various types of chemical reactions, including:

Oxidation: The pyrrolidine ring can be oxidized to form N-oxide derivatives.

Reduction: The nitrile group in the intermediate can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted aromatic compounds.

科学研究应用

Medicinal Chemistry

Pharmacological Properties:

N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid exhibits a range of pharmacological properties that make it a candidate for drug development. Its potential applications include:

- Anti-inflammatory Effects: Compounds with similar structures have been shown to possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

- Anticancer Activity: Research indicates that derivatives of succinamic acids can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. This suggests that this compound could be explored for its potential in cancer therapy .

Biochemical Applications

Enzyme Inhibition:

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This is particularly relevant in the context of:

- Phosphorylation and Dephosphorylation Processes: this compound is noted for its role in modulating phosphorylation states of proteins, which is crucial in signal transduction pathways .

Case Study: Enzyme Activity Modulation

A study demonstrated that similar compounds can effectively modulate enzyme activities related to metabolic disorders, suggesting that this compound may have similar applications .

Synthetic Applications

Chemical Synthesis:

The synthesis of this compound can be achieved through various methods, including:

- Multi-step Organic Synthesis: The compound can be synthesized via reactions involving pyrrolidine and phenyl derivatives, followed by succinamic acid formation through acylation reactions. This synthetic route is significant for producing analogs with varied biological activities .

Research and Development

Potential as a Research Tool:

Given its properties, this compound can serve as a valuable tool in biochemical research, particularly for:

- Studying Protein Interactions: The compound can be used to investigate how specific proteins interact within cellular environments, providing insights into cellular mechanisms and disease processes.

Summary Table of Applications

作用机制

The mechanism of action of N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its unique three-dimensional structure. This compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects .

相似化合物的比较

Structural and Crystallographic Features

Key Observations :

Key Insights :

- KFase Inhibition : Imidazopyridine-substituted analogs show promise in vector control, with binding affinities comparable to other enzyme inhibitors .

- Toxicity vs. Utility : N-(3,5-Dichlorophenyl)succinamic acid exemplifies how metabolism can convert prodrugs (e.g., NDPS) into toxic intermediates, highlighting the need for structural optimization .

生物活性

N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a pyrrolidine ring attached to a phenyl group and a succinamic acid moiety. This unique structure allows for diverse interactions with biological targets, enhancing its potential therapeutic applications.

This compound is believed to act primarily as a ligand for various receptors and enzymes. The presence of the pyrrolidine ring may enhance binding affinity and selectivity due to its three-dimensional structure, enabling it to modulate biological pathways effectively. These interactions can lead to the inhibition or activation of specific proteins involved in various physiological processes.

1. Antinociceptive Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant antinociceptive effects. For instance, studies have shown that similar compounds can inhibit pain pathways, suggesting that this compound may possess similar properties .

2. Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory potential, which is critical in treating conditions like arthritis and other inflammatory diseases. Its mechanism may involve the modulation of inflammatory mediators, although specific pathways remain to be fully elucidated.

3. Neuroprotective Effects

Given its structural similarity to GABA analogs, there is potential for neuroprotective activity. Compounds with similar scaffolds have been shown to influence neurotransmitter systems, particularly GABAergic pathways, which are crucial for maintaining neuronal health .

Case Studies and Research Findings

Comparison with Similar Compounds

This compound shares structural similarities with other biologically active compounds such as pyrrolidine derivatives and GABA analogs. Below is a comparison highlighting their biological activities:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine + Succinamic Acid | Antinociceptive, Anti-inflammatory |

| Pregabalin | GABA Analog | Anticonvulsant, Analgesic |

| Pyrrolidine Derivatives | Various Substituents | Antiepileptic, Neuroprotective |

常见问题

(Basic) What are the key synthetic steps and purification methods for N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid?

Answer:

The synthesis typically involves coupling a pyrrolidine-substituted benzylamine with succinic anhydride derivatives. Key steps include:

- Amide bond formation : Reacting 4-(pyrrolidin-1-ylmethyl)aniline with succinic anhydride in a non-polar solvent (e.g., toluene or xylene) under reflux .

- Catalytic optimization : Use of Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .

(Advanced) How can researchers resolve contradictions in crystallographic data during structural refinement?

Answer:

Discrepancies in crystallographic data (e.g., bond length deviations, thermal parameters) can be addressed by:

- Validation tools : Employing SHELXL for refinement and PLATON for symmetry checks .

- Hydrogen bonding analysis : Verify intramolecular interactions (e.g., N–H···O) using Mercury software to ensure consistency with observed hydrogen bond distances (e.g., 2.8–3.2 Å) .

- Multi-model refinement : Testing alternative disorder models or constraints for flexible moieties (e.g., pyrrolidine rings) .

(Basic) What safety protocols are essential when handling this compound in laboratory settings?

Answer:

Critical safety measures include:

- Personal protective equipment (PPE) : Gloves, lab coats, and chemical-resistant goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste disposal : Segregate organic waste and coordinate with certified hazardous waste services for incineration .

(Advanced) How can hydrogen bonding patterns influence molecular packing in the crystal lattice?

Answer:

Hydrogen bonds (e.g., N–H···O, O–H···O) dictate supramolecular arrangements:

- Chain formation : Intermolecular N–H···O bonds (e.g., 2.86 Å) align molecules along the [100] axis, forming 1D chains .

- Layer stabilization : Synergistic O–H···O interactions (e.g., 2.67 Å) create centrosymmetric dimers, contributing to 2D sheet structures .

- Software tools : CrystalExplorer or VESTA visualize packing diagrams and quantify interaction energies .

(Basic) What spectroscopic techniques are used to characterize this compound?

Answer:

Standard characterization includes:

- NMR spectroscopy : and NMR to confirm proton environments (e.g., pyrrolidine δ 1.8–2.5 ppm, aromatic δ 7.2–7.6 ppm) .

- FT-IR : Detect amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

- Mass spectrometry : ESI-MS for molecular ion validation (expected [M+H]⁺: m/z 262.31) .

(Advanced) How can structure-activity relationship (SAR) studies optimize biological activity?

Answer:

SAR strategies involve:

- Substituent modification : Introducing electron-withdrawing groups (e.g., –NO₂) to enhance receptor binding affinity .

- Molecular docking : Use AutoDock Vina to predict interactions with target enzymes (e.g., COX-2) based on pyrrolidine ring orientation .

- In vitro assays : Test derivatives for IC₅₀ values against inflammation markers (e.g., TNF-α inhibition) .

(Advanced) What methodologies validate the compound’s mechanism of action in biological systems?

Answer:

Mechanistic validation requires:

- Target identification : Surface plasmon resonance (SPR) to measure binding kinetics (e.g., K_d < 1 µM for kinase inhibition) .

- Pathway analysis : Western blotting to assess downstream protein phosphorylation (e.g., MAPK pathway) .

- Metabolic profiling : LC-MS/MS to track metabolite formation in hepatocyte models .

(Basic) What are the critical crystallographic parameters for this compound?

Answer:

Key parameters from single-crystal X-ray diffraction include:

- Crystal system : Monoclinic (P2₁/c) with a = 10.25 Å, b = 17.04 Å, c = 7.47 Å, β = 101.9° .

- Z value : 4 molecules per unit cell.

- R-factor : <0.05 for high-resolution datasets (MoKα radiation, λ = 0.71073 Å) .

(Advanced) How do solvent polarity and temperature affect crystallization outcomes?

Answer:

- Solvent selection : Polar solvents (e.g., DMF) favor needle-like crystals, while toluene yields prismatic forms .

- Temperature gradients : Slow cooling (0.5°C/hr) from 60°C to room temperature reduces twinning defects .

- Vapor diffusion : Ethanol diffusion into DMSO solutions enhances crystal size (0.3–0.5 mm³) for diffraction studies .

(Advanced) What computational methods predict the compound’s physicochemical properties?

Answer:

- LogP calculation : Use ChemAxon or Schrödinger QikProp to estimate partition coefficients (~2.1) .

- pKa prediction : MarvinSketch identifies ionizable groups (amide NH: pKa ~10.2; carboxyl OH: pKa ~3.8) .

- Solubility modeling : COSMO-RS simulates aqueous solubility (~1.2 mg/mL at pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。